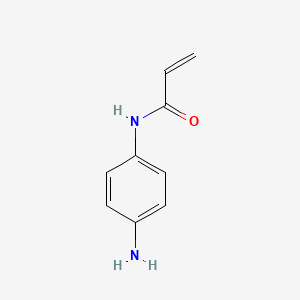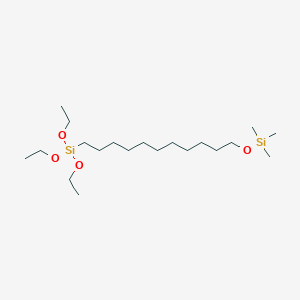![molecular formula C9H12O4 B3153178 Bicyclo[3.1.1]heptane-1,5-dicarboxylic acid CAS No. 75328-55-1](/img/structure/B3153178.png)
Bicyclo[3.1.1]heptane-1,5-dicarboxylic acid
説明
Bicyclo[3.1.1]heptane-1,5-dicarboxylic acid is a useful research compound. Its molecular formula is C9H12O4 and its molecular weight is 184.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Enantioselective Synthesis and Chiral Building Blocks
- Bicyclo[2.2.1]heptane derivatives, closely related to Bicyclo[3.1.1]heptane-1,5-dicarboxylic acid, have been utilized in the enantioselective synthesis of half-esters. These half-esters are valuable chiral building blocks for natural products, synthesized with high optical purity (Ohtani, Matsuura, Watanabe, & Narisada, 1991).
Synthesis of Alicyclic Polyimides
- The synthesis of fully alicyclic polyimides has been achieved using a derivative of Bicyclo[2.2.1]heptane. These polyimides, synthesized from alicyclic diamine and various cycloaliphatic dianhydrides, including Bicyclo[2.2.1]heptane derivatives, are notable for forming free-standing films soluble in organic polar solvents (Matsumoto, 2001).
Photochemical Transformations
- Bicyclo[3.2.0]heptene, structurally similar to this compound, has been studied for its photochemical transformations, showing the potential of bicyclic compounds in synthetic photochemistry (Dauben & Cargill, 1961).
Conformational Locking in Biological Molecules
- Bicyclo[3.1.0]hexane and its derivatives, which share structural elements with Bicyclo[3.1.1]heptane, have been used for conformational locking in various biological molecules. These structures are essential in the synthesis of natural compounds and bioactive compounds (Jimeno, Pericàs, Wessel, Alker, & Müller, 2011).
Identification in Environmental Samples
- Bicyclic naphthenic acids, including Bicyclo[3.1.1]heptane acids, have been identified in oil sands process-affected water. Understanding their structure is crucial for assessing environmental impact and remediation strategies (Wilde, West, Scarlett, Jones, Frank, Hewitt, & Rowland, 2015).
Crystal and Molecular Structure Analysis
- The crystal and molecular structure of bicyclic compounds closely related to this compound has been a subject of research, contributing to our understanding of molecular geometry andinteractions in complex organic molecules. Such studies have implications for materials science and pharmaceuticals (Glass, Hojjatie, Sabahi, Steffen, & Wilson, 1990).
Nonaromatic Polyimides from Cycloaliphatic Monomers
- Research on polyimides derived from cycloaliphatic monomers, including Bicyclo[2.2.1]heptane derivatives, has led to the synthesis of novel nonaromatic polyimides. These materials are noted for their flexibility, solubility in organic solvents, and potential in various industrial applications (Matsumoto, 1999).
Synthesis and Applications in Organic Chemistry
- Bicyclic diones and thiones synthesized from Bicyclo[2.2.1]heptane-2,5-dione, a compound related to this compound, have been studied for their applications in organic synthesis and their unique chemical properties (Werstiuk, Yeroushalmi, & Guan-lin, 1992).
Electrophile-Initiated Transformations
- Studies on electrophile-initiated transformations of carboxylic acids related to Bicyclo[3.1.1]heptane have provided insights into synthetic routes for producing substituted bicycloheptane carbolactones, expanding the toolkit for organic chemists (Razin & Zolotarev, 2003).
Conformational Locking of Pharmacophores
- The Bicyclo[3.2.0]heptane core, similar to Bicyclo[3.1.1]heptane, has been utilized for the conformational locking of pharmacophores, demonstrating its utility in drug design and synthesis (Vorberg, Trapp, Carreira, & Müller, 2017).
特性
IUPAC Name |
bicyclo[3.1.1]heptane-1,5-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c10-6(11)8-2-1-3-9(4-8,5-8)7(12)13/h1-5H2,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPVKFGWWIKOBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(C1)(C2)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201260788 | |
| Record name | Bicyclo[3.1.1]heptane-1,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201260788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75328-55-1 | |
| Record name | Bicyclo[3.1.1]heptane-1,5-dicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75328-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo[3.1.1]heptane-1,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201260788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


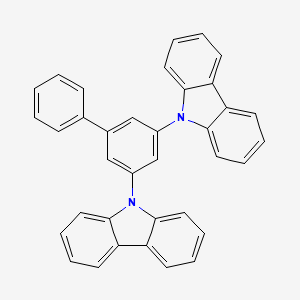



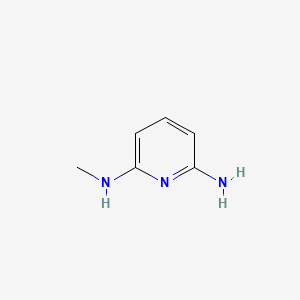
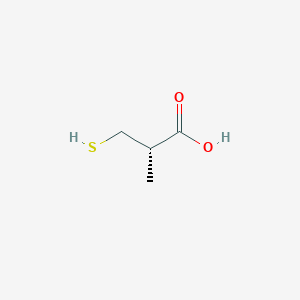
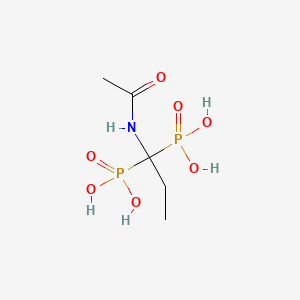
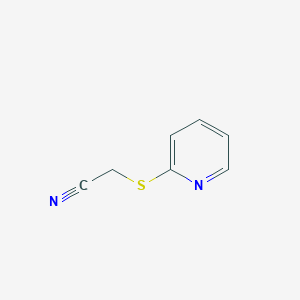
![9-Methyl-9H-pyrido[3,4-B]indole hydrochloride](/img/structure/B3153153.png)

